2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
Description
Overview of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry
Benzamide, a simple organic compound derived from benzoic acid, serves as the structural core for a vast and diverse class of molecules known as benzamide derivatives. wikipedia.org These compounds are characterized by a benzene (B151609) ring attached to an amide functional group. The versatility of the benzamide scaffold allows for extensive chemical modification at various positions on the benzene ring and the amide nitrogen, leading to a wide array of molecules with distinct physicochemical properties and biological activities. walshmedicalmedia.comcyberleninka.ru
In the realms of chemical biology and medicinal chemistry, benzamide derivatives are of paramount importance. researchgate.net The amide bond is a fundamental linkage in biological systems, notably in peptides and proteins, and its presence in small molecules can facilitate interactions with biological targets. nih.gov Consequently, benzamide derivatives have been successfully developed into a range of pharmaceutical drugs with applications across different therapeutic areas. walshmedicalmedia.com
The pharmacological potential of these compounds is remarkably broad, encompassing antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular activities. walshmedicalmedia.comnanobioletters.com For instance, substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) have been utilized in psychiatry. walshmedicalmedia.com Others function as enzyme inhibitors, targeting crucial biological pathways. nih.gov The ability of the benzamide structure to serve as a pharmacophore—an essential feature for biological activity—has cemented its status as a privileged scaffold in drug discovery and as a valuable tool for probing biological processes. researchgate.net
Rationale for Investigating the 2-Bromo-N-[2-(4-fluorophenyl)ethyl]benzamide Scaffold and its Analogs
The specific molecular architecture of this compound presents several features that justify its investigation. The rationale for studying this scaffold and its analogs is rooted in the principles of medicinal chemistry, where specific structural modifications are known to influence a molecule's biological profile.
The key structural components of this compound are:
A Benzamide Core: As established, this is a well-validated scaffold in drug discovery. researchgate.net
A 2-Bromo Substituent: The placement of a bromine atom at the ortho-position of the benzamide ring is significant. Halogen atoms, like bromine, can modulate a molecule's lipophilicity, membrane permeability, and metabolic stability. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to a biological target. Research into related bromo-substituted benzamides has highlighted their potential in various applications, including as antimicrobial and anti-inflammatory agents. nih.gov
An N-[2-(4-fluorophenyl)ethyl] Group: This substituent on the amide nitrogen introduces several important features. The ethyl linker provides conformational flexibility. The 4-fluorophenyl group, or a fluorinated benzene ring, is a common feature in many bioactive compounds. The fluorine atom can enhance metabolic stability and binding affinity to target proteins by altering electronic properties and participating in favorable interactions. evitachem.com
The combination of these specific structural motifs—a halogenated benzamide and a fluorinated phenylethyl amine moiety—creates a unique chemical entity. Researchers investigate such scaffolds to explore new chemical space and to understand how these particular combinations of functional groups affect biological activity. Analogs of this compound, where the position or type of halogen is altered, or where other substituents are introduced, are often synthesized to establish structure-activity relationships (SAR). This systematic approach helps in identifying which parts of the molecule are crucial for its effects and in optimizing its properties for potential applications, such as in agriculture as insecticides or in medicine. nih.govmdpi.com
Objectives and Scope of Academic Research on this compound
Academic research on this compound and its analogs is typically guided by several key objectives. The primary goal is often the synthesis and characterization of the compound itself and a library of related derivatives. This foundational work involves developing efficient synthetic routes and confirming the molecular structure and purity using analytical techniques such as NMR spectroscopy and mass spectrometry.
A subsequent and crucial objective is the biological evaluation of these newly synthesized compounds. This involves screening them against a variety of biological targets, which could include enzymes, receptors, or whole organisms (e.g., bacteria, fungi, or insect larvae), to identify any potential activity. nih.govmdpi.com For example, studies on similar benzamide structures have investigated their potential as enzyme inhibitors or as agents with antimicrobial properties. cyberleninka.runih.gov
The scope of the research is generally confined to the preclinical or discovery phase. It aims to:
Establish the feasibility of synthesizing the target scaffold and its derivatives.
Identify any "hit" compounds that exhibit promising biological activity in initial in vitro assays.
Conduct preliminary structure-activity relationship (SAR) studies to understand the chemical features responsible for the observed activity.
Potentially optimize the initial hits to improve potency and other properties.
This academic-level investigation focuses on generating fundamental knowledge about the chemical and biological properties of the this compound scaffold. The findings from such research can lay the groundwork for more extensive, later-stage development by demonstrating a proof-of-concept for a particular biological application.
Below is a table summarizing the key chemical information for the subject compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C15H13BrFNO |
| Molecular Weight | 322.18 g/mol |
| CAS Number | 1016913-79-4 |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c16-14-4-2-1-3-13(14)15(19)18-10-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLSCPQWHSEHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 2 Bromo N 2 4 Fluorophenyl Ethyl Benzamide
Retrosynthetic Analysis of the 2-Bromo-N-[2-(4-fluorophenyl)ethyl]benzamide Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. The primary disconnection for this compound is the amide bond, which is a common and reliable bond-forming reaction.
Key Precursors: 2-Bromobenzoic Acid Derivatives and 2-(4-Fluorophenyl)ethylamine Analogs
The retrosynthetic disconnection of the amide bond in this compound points to two primary building blocks: a 2-bromobenzoic acid derivative and 2-(4-fluorophenyl)ethylamine.
The 2-bromobenzoic acid moiety can be sourced directly or prepared from precursors like anthranilic acid through diazotization followed by a Sandmeyer-type reaction. For instance, anthranilic acid can be treated with sodium nitrite (B80452) in the presence of a bromide source to yield 2-bromobenzoic acid.
The second key precursor, 2-(4-fluorophenyl)ethylamine, and its analogs are also accessible through various synthetic methods. A common approach involves the reduction of a corresponding nitrile or nitro compound. For example, 4-fluorophenylacetonitrile (B56358) can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to afford 2-(4-fluorophenyl)ethylamine.
Amide Bond Formation Methodologies (e.g., Acyl Chloride-Amine Condensation)
The formation of the amide bond is a critical step in the synthesis of this compound. One of the most prevalent and efficient methods is the condensation of an amine with an activated carboxylic acid derivative, such as an acyl chloride.
In this approach, 2-bromobenzoic acid is first converted to its more reactive acyl chloride, 2-bromobenzoyl chloride. This activation is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting 2-bromobenzoyl chloride is then reacted with 2-(4-fluorophenyl)ethylamine in the presence of a base to neutralize the hydrochloric acid byproduct, leading to the formation of the desired amide. nanobioletters.com
Other amide bond formation methodologies include the use of coupling reagents that activate the carboxylic acid in situ, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). These methods offer mild reaction conditions and are often employed when sensitive functional groups are present in the precursors.
Optimized Synthetic Routes for this compound
The optimization of synthetic routes is crucial for achieving high yields, purity, and cost-effectiveness. This involves careful selection of reagents, solvents, and reaction conditions.
Reaction Conditions and Reagent Selection
For the acyl chloride-amine condensation route, the choice of solvent and base is important. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used to avoid unwanted side reactions. The base is typically a tertiary amine, such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA), which acts as a scavenger for the HCl generated during the reaction. mdpi.com The reaction is often carried out at room temperature or slightly below to control the exothermicity of the reaction.
Microwave irradiation has also been explored to accelerate amide bond formation, often leading to reduced reaction times and improved yields. researchgate.net The use of catalytic amounts of copper powder has been reported to facilitate the coupling of 2-bromobenzoic acids with amines, although this is more common in Ullmann-type reactions. researchgate.net
| Parameter | Typical Conditions | Notes |
| Activating Agent | Thionyl chloride, Oxalyl chloride | Converts carboxylic acid to acyl chloride. |
| Solvent | Dichloromethane, Tetrahydrofuran | Aprotic solvents are preferred. |
| Base | Triethylamine, DIPEA | Neutralizes HCl byproduct. |
| Temperature | 0 °C to room temperature | To control reaction exothermicity. |
| Reaction Time | 1-24 hours | Monitored by TLC or LC-MS. |
Purification and Isolation Techniques
After the reaction is complete, the crude this compound needs to be purified to remove any unreacted starting materials, byproducts, and reagents. Standard work-up procedures typically involve washing the organic layer with an acidic solution (e.g., dilute HCl) to remove excess amine, followed by a basic solution (e.g., saturated NaHCO3) to remove unreacted carboxylic acid, and finally with brine to remove residual water.
The most common purification technique for N-substituted benzamides is recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or ethyl acetate (B1210297)/hexane (B92381). google.com This method is effective for obtaining highly pure crystalline products. Column chromatography on silica (B1680970) gel is another widely used technique for purification, especially when recrystallization is not feasible or when separating closely related impurities. nih.gov The choice of eluent for column chromatography depends on the polarity of the compound, with mixtures of hexane and ethyl acetate being common.
Derivatization and Functionalization of this compound
The this compound scaffold contains several sites that can be further functionalized to create a diverse range of derivatives. The bromine atom on the phenyl ring is a particularly useful handle for various cross-coupling reactions.
For instance, the bromo group can be replaced with other functional groups through Suzuki-Miyaura coupling with boronic acids to introduce new aryl or heteroaryl moieties. Heck coupling with alkenes can be employed to append vinyl groups. The bromo substituent can also be a precursor for cyanation reactions or aminations.
Furthermore, the aromatic rings can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions. The amide N-H bond can also be a site for further modification, such as alkylation or acylation, to introduce additional diversity. These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold for various applications.
Halogen Atom Functionalization (e.g., Nucleophilic Substitution, Coupling Reactions)
The bromine atom on the benzoyl ring is a key functional handle for introducing molecular complexity. Its position ortho to the amide linkage makes it amenable to a range of transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions, which are pivotal for creating new carbon-carbon and carbon-heteroatom bonds.
Coupling Reactions: The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for building complex molecular architectures from simple precursors.
Suzuki Coupling: Reaction with aryl or vinyl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) can replace the bromine atom with a variety of substituted aryl or vinyl groups. This allows for the extension of the aromatic system.
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper(I) complexes, introduces an alkynyl substituent. This transformation is valuable for creating rigid, linear extensions to the molecular scaffold.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines, anilines, or amides. This is a direct method for introducing diverse nitrogen-containing functional groups.
Heck Coupling: The reaction with alkenes under palladium catalysis can be used to introduce vinyl groups, further functionalizing the benzoyl ring.
These coupling reactions demonstrate the utility of the bromine atom as a versatile point of attachment for a wide array of substituents, enabling the synthesis of diverse derivatives. evitachem.com
Nucleophilic Substitution and Heterocycle Formation: While direct nucleophilic aromatic substitution on the unactivated aryl bromide is challenging, the bromine atom can be a precursor for intramolecular cyclization reactions. For instance, after modification of the N-ethyl side chain to include a nucleophilic group, intramolecular cyclization can lead to the formation of heterocyclic systems, such as quinazolinones, through copper-catalyzed C-H amidation or similar processes. researchgate.net
Table 1: Potential Cross-Coupling Reactions at the Bromine Position
| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Functional Group |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Biaryl |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Aryl-alkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOtBu | Aryl-amine |
| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | Aryl-alkene |
Modifications at the N-Ethyl Side Chain
The N-[2-(4-fluorophenyl)ethyl] moiety provides another site for chemical modification. The synthesis can be adapted by using different substituted phenethylamines in the initial acylation step. This approach allows for the introduction of various substituents on the phenyl ring of the side chain.
Furthermore, the amide N-H bond itself can be a site for further reaction. For instance, alkylation at the nitrogen atom can be achieved under basic conditions to yield N-alkylated products. A variety of N-substituted analogues have been synthesized using similar benzamide (B126) scaffolds, such as those incorporating piperazinyl groups on the ethyl side chain. appchemical.com The synthesis of N-(2-arylethyl)-2-methylprop-2-enamides from various 2-arylethylamines highlights the feasibility of modifying this part of the molecule. mdpi.com
Benzoyl Ring Substitutions
Analogues with different substitution patterns on the benzoyl ring can be synthesized by starting with appropriately substituted 2-bromobenzoic acids. For example, the introduction of fluorine, methyl, or other functional groups onto the benzoyl ring can be achieved by using precursors like 2-bromo-4-fluorobenzoic acid or 2-bromo-5-fluoro-4-methylbenzoic acid. bldpharm.comnih.gov This strategy allows for systematic exploration of how substituents on the benzoyl ring influence the properties of the final compound. The synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide from 2-bromobenzoic acid is a related example of building complexity from the acid fragment. ucsd.edu
Table 2: Examples of Analogues with Benzoyl Ring Substitutions
| Starting Material (Acid) | Resulting Compound Name | Reference Analogue |
|---|---|---|
| 2-Bromo-4-fluorobenzoic acid | 2-Bromo-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide | chemicalbook.com |
| 2-Bromobenzoic acid | 2-Bromo-N-[2-(2-fluorophenyl)ethyl]benzamide | chemicalbook.com |
| 4-Bromobenzoic acid | 4-Bromo-N-(2-nitrophenyl)benzamide | researchgate.net |
Stereoselective Synthesis Approaches for Analogues
While this compound itself is achiral, the introduction of stereocenters in its analogues can be a key objective, particularly in medicinal chemistry. Stereoselective synthesis can be approached in several ways:
Use of Chiral Building Blocks: The most direct method involves starting with a chiral amine. For example, if a substituent were present on the ethyl bridge of the N-ethyl side chain, using an enantiomerically pure phenethylamine (B48288) derivative in the initial acylation step would lead to a stereochemically defined product.
Asymmetric Hydrogenation: If an analogue were synthesized with a double bond in the N-ethyl side chain (e.g., an N-cinnamyl derivative), asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium- or Ruthenium-based complex with chiral ligands) could establish the desired stereocenter.
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary could be temporarily attached to the molecule to direct a stereoselective reaction, and then subsequently removed.
While specific examples for the title compound are not prevalent in the literature, these are standard and well-established methodologies in organic synthesis for creating chiral molecules and could be applied to the synthesis of chiral analogues. nih.gov
Large-Scale Synthesis and Process Optimization Considerations
Transitioning the synthesis of this compound from laboratory scale to large-scale production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
Starting Material Sourcing: The availability and cost of the primary starting materials, 2-bromobenzoic acid and 2-(4-fluorophenyl)ethylamine, are critical. For large-scale synthesis, these would need to be sourced from reliable bulk chemical suppliers.
Reaction Conditions: The initial amidation reaction would be optimized. This includes selecting a cost-effective solvent that allows for high reaction concentration and easy product isolation. While syntheses often use reagents like thionyl chloride to form the acid chloride in situ, alternative, milder coupling agents (e.g., carbodiimides) might be considered, though their cost on a large scale can be prohibitive. nanobioletters.comnih.gov Optimizing reaction temperature and time is crucial to maximize yield and minimize the formation of impurities.
Purification: On a laboratory scale, purification is often achieved by column chromatography. For large-scale production, this method is generally not economically viable. Process optimization would focus on developing a robust crystallization or precipitation procedure to isolate the product in high purity, thereby avoiding chromatography.
Safety and Environmental Impact: The use of hazardous reagents like thionyl chloride requires specific handling procedures and waste disposal protocols on a large scale. Green chemistry principles would guide the selection of less hazardous solvents and reagents where possible.
The synthesis of N-(2-arylethyl)-2-methylprop-2-enamides in high yields (46–94%) using methacryloyl chloride in ethylene (B1197577) dichloride provides a relevant model for scaling up N-acylation reactions. mdpi.com The focus would be on achieving high conversion and simplifying the workup and isolation procedures to make the process industrially feasible.
Spectroscopic and Structural Characterization of 2 Bromo N 2 4 Fluorophenyl Ethyl Benzamide and Its Analogs
Advanced Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, one would expect to see distinct signals for the aromatic protons on the 2-bromobenzoyl and 4-fluorophenyl rings, as well as signals for the ethyl linker protons and the amide N-H proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would allow for the complete assignment of the proton skeleton.
¹³C NMR Spectroscopy : Carbon-13 NMR provides information on the number of different types of carbon atoms in a molecule. In the case of this compound, distinct signals would be expected for each unique carbon atom in the aromatic rings, the ethyl linker, and the carbonyl group of the amide. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, sp²-hybridized carbons of the aromatic rings typically resonate between 110 and 160 ppm, while sp³-hybridized carbons of the ethyl group would appear at higher field (0-90 ppm). The carbonyl carbon would be expected at a significantly downfield shift (160-220 ppm).
¹⁹F NMR Spectroscopy : Fluorine-19 NMR is a highly sensitive technique used specifically for fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the 4-fluorophenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.
Table 1: Representative ¹H and ¹³C NMR Data for Benzamide (B126) Analogs
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-Methylbenzamide | 7.65-7.72 (m, 2H), 7.30-7.44 (m, 3H), 6.27 (br s, 1H), 2.93 (d, 3H, J = 4.5 Hz) | 168.3, 134.6, 131.4, 128.6, 126.9, 26.9 |
| 4-Bromo-N-methylbenzamide | 7.44-7.64 (m, 4H), 6.24 (bs, 1H), 2.92 (d, 3H, J = 4.8 Hz) | 167.3, 133.4, 131.8, 128.5, 126.1, 26.9 |
| Benzamide | 7.73-7.80 (m, 2H), 7.34-7.51 (m, 3H), 6.04 (bs, 2H) | 169.9, 133.3, 132.1, 128.7, 127.4 |
Data is illustrative and sourced from similar compounds found in the provided search results.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its elemental composition. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns observed in the mass spectrum can provide further structural information.
A search of the NIST WebBook revealed a mass spectrum for a related compound, Benzamide, N-(4-fluorophenyl)-2-bromo-, which lacks the ethyl linker. This spectrum would be expected to show a molecular ion peak corresponding to its formula, C₁₃H₉BrFNO. nist.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-N stretching, C-H stretching of the aromatic and aliphatic portions, and C-Br and C-F stretching vibrations.
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Benzamides
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3300-3500 |
| C=O Stretch (Amide) | 1630-1680 |
| C-N Stretch | 1210-1370 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C-Br Stretch | 500-600 |
| C-F Stretch | 1000-1400 |
Data is illustrative and based on general IR correlation tables and spectra of related compounds. researchgate.net
Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For a newly synthesized compound like this compound, elemental analysis would be performed to determine the percentage by mass of carbon, hydrogen, nitrogen, and other elements present. The experimentally determined percentages are then compared to the calculated theoretical percentages for the proposed molecular formula (C₁₅H₁₄BrFN₂O). A close agreement between the experimental and theoretical values provides strong evidence for the proposed formula.
Crystallographic Studies and Solid-State Analysis
While spectroscopic methods provide valuable information about molecular structure, single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information.
Single-crystal X-ray diffraction is a technique used to determine the precise arrangement of atoms within a crystal. pulstec.net To perform this analysis, a single crystal of the compound of interest is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. This technique provides precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the solid state.
Although no single-crystal X-ray diffraction data for this compound was found in the provided search results, such a study would provide unambiguous confirmation of its molecular structure and conformation in the solid state. For analogous compounds, this technique has been used to elucidate detailed structural features. nih.gov
Analysis of Intermolecular Interactions
The solid-state structure of this compound and its analogs is significantly influenced by a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These forces collectively determine the crystal packing and ultimately the macroscopic properties of the material.
Hydrogen Bonding:
Halogen Bonding:
The bromine atom in this compound introduces the possibility of halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as a lone pair-possessing atom or a π-system science.govresearchgate.net. The electron density on a covalently bonded halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) on the halogen atom opposite to the covalent bond mdpi.com. This positive region can then interact favorably with an electron-rich site on an adjacent molecule.
Studies on bromobenzene complexes have shown that halogen bonding energies can be significant, sometimes comparable to or even stronger than conventional hydrogen bonds nih.gov. The strength of these interactions is influenced by the nature of the electron donor nih.gov. In the context of this compound, the bromine atom can potentially form halogen bonds with the carbonyl oxygen or the fluorine atom of a neighboring molecule. This type of interaction has been recognized as a valuable tool in crystal engineering for the rational design of supramolecular assemblies science.govresearchgate.netchemrxiv.org.
π-π Stacking:
The aromatic rings present in this compound and its analogs—the brominated benzene (B151609) ring and the fluorinated phenyl ring—provide platforms for π-π stacking interactions. These interactions arise from the attractive, noncovalent forces between aromatic rings. The efficacy of π-π stacking is highly dependent on the geometry of the interaction, which can be face-to-face, edge-to-face, or offset researchgate.netnih.gov. These interactions play a crucial role in the stabilization of crystal structures and can influence the conformational preferences of the molecules rsc.org. The presence of electron-withdrawing substituents, such as the bromine and fluorine atoms, can modulate the electrostatic potential of the aromatic rings, thereby influencing the strength and geometry of the π-π stacking interactions.
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |
| Hydrogen Bonding | N-H (amide) | C=O (amide) | N···O distance typically 2.8-3.2 Å |
| Halogen Bonding | C-Br | C=O, C-F, Aromatic Ring | Br···O/F/π distance less than the sum of van der Waals radii |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Interplanar distance typically 3.3-3.8 Å |
Polymorphism and Crystal Engineering of N-Phenethylbenzamide Structures
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development mdpi.com. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The formation of a particular polymorph is governed by the subtle interplay of intermolecular interactions during the crystallization process mdpi.com.
Crystal engineering provides a framework for the rational design of crystalline materials with desired properties by controlling these intermolecular interactions ub.edu. In the case of N-phenethylbenzamide structures, the deliberate modification of substituents on the aromatic rings can be used to tune the intermolecular interactions and guide the assembly of molecules into specific crystalline architectures. For instance, the introduction of halogen atoms can promote the formation of halogen bonds, leading to predictable packing motifs. Similarly, altering the substitution pattern on the phenyl rings can influence the nature of π-π stacking and hydrogen bonding, thereby directing the formation of different polymorphs.
The study of polymorphism in N-phenethylbenzamide derivatives involves the systematic variation of crystallization conditions (e.g., solvent, temperature, and cooling rate) to access different crystalline forms. Each polymorph is then characterized by techniques such as X-ray diffraction and thermal analysis to determine its unique crystal structure and stability.
Conformational Analysis
Key dihedral angles that define the molecular conformation include those around the C-N bond of the amide linkage and the C-C bonds of the ethyl bridge. The planarity of the amide group is generally maintained, but rotations around the adjacent single bonds can lead to different spatial arrangements of the aromatic rings. For example, in the related molecule 2-benzoyl-N,N-diethylbenzamide, significant conformational differences were observed between its polymorphs, primarily due to rotations around single bonds mdpi.com.
Computational Chemistry and Theoretical Studies on 2 Bromo N 2 4 Fluorophenyl Ethyl Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. tandfonline.comresearchgate.net DFT methods balance computational cost and accuracy, making them suitable for studying medium to large-sized molecules. These calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. For 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, DFT calculations are typically performed using a basis set like 6-311++G(d,p), which provides a good description of electron distribution. tandfonline.comnih.gov
Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic transitions of a molecule. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. acadpubl.eunih.gov
A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acadpubl.eu For this compound, the HOMO is expected to be localized primarily on the electron-rich benzamide (B126) and fluorophenyl rings, while the LUMO would also be distributed across these aromatic systems. The presence of electron-withdrawing groups can influence the energy levels of these orbitals. rsc.org Theoretical calculations for similar aromatic amides provide insight into the expected values.
Table 1: Hypothetical FMO Properties of this compound
| Parameter | Energy Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 | Electron-donating capability |
| ELUMO | -1.5 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.0 | High kinetic stability and low reactivity |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. acadpubl.euresearchgate.netwolfram.com The MEP map displays color-coded regions on the molecule's surface. youtube.com
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, poor in electrons, and are favorable for nucleophilic attack.
Green regions represent neutral potential.
For this compound, the MEP map would show negative potential (red) around the electronegative oxygen atom of the carbonyl group and the fluorine and bromine atoms. These sites are potential hydrogen bond acceptors. researchgate.nettandfonline.com Positive potential (blue) would be concentrated around the amide hydrogen (N-H), indicating its role as a hydrogen bond donor. researchgate.net This analysis helps in understanding intermolecular interactions, which are crucial for ligand-receptor binding. acadpubl.eu
DFT calculations can accurately predict spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure. researchgate.netresearchgate.net Theoretical vibrational spectra (FT-IR and Raman) can be calculated to assign the vibrational modes of the molecule. chemrxiv.orgnih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the compound. A good correlation between the calculated and experimental spectra confirms that the theoretically optimized geometry is a reliable representation of the molecule. nih.govnih.gov
Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm-1)
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |
|---|---|---|---|
| N-H | Stretching | 3445 | 3315 |
| C=O | Stretching | 1685 | 1650 |
| C-F | Stretching | 1230 | 1225 |
| C-Br | Stretching | 650 | 640 |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. lookchem.commdpi.com These methods are essential in drug discovery for predicting binding affinity and understanding the mechanism of action. researchgate.netresearchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com The process involves sampling a large number of conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding energy. researchgate.net Lower binding energy values indicate a more stable ligand-protein complex and higher binding affinity. zsmu.edu.uapeerj.com
For benzamide derivatives, potential targets could include enzymes like cyclooxygenases (COX) or kinases, where these scaffolds have shown activity. zsmu.edu.uapeerj.com Docking studies of this compound against a hypothetical target like COX-2 would reveal key interactions, such as hydrogen bonds between the amide group and amino acid residues, and hydrophobic interactions involving the aromatic rings. zsmu.edu.ua The introduction of fluorine and bromine atoms can also lead to specific halogen bonds, potentially increasing binding affinity. nih.govacs.org
Table 3: Hypothetical Docking Results for this compound against a Protein Target
| Parameter | Value | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Arg120, Tyr355, Ser530 |
| Estimated Inhibition Constant (Ki, µM) | 0.58 | |
| Interaction Types | Hydrogen bond with Arg120 (amide N-H), Pi-Alkyl with Tyr355 (phenyl ring), Halogen bond with Ser530 (bromine atom) |
While docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.gov MD simulations can reveal conformational changes in both the ligand and the protein upon binding, which is a phenomenon known as "induced fit". nih.gov
An MD simulation starting with the docked pose of this compound in its target's active site would show how the system evolves. It can confirm the stability of the predicted binding mode and identify key interactions that are maintained throughout the simulation. nih.gov The flexibility of the ethyl linker in the molecule allows it to adopt various conformations to optimize its fit within the binding pocket, a process that is critical for achieving high affinity and selectivity. nih.gov
In Silico ADME Prediction (Excluding Toxicity/Safety Profiles)
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction has become an essential component of modern drug discovery, offering a rapid and cost-effective means to evaluate the pharmacokinetic profile of a compound before extensive experimental testing. nih.gov These computational methods utilize a compound's chemical structure to forecast its behavior within a biological system, helping to identify candidates with favorable drug-like properties. mdpi.comnih.gov While specific in silico ADME prediction data for this compound is not detailed in the available research, the general methodologies and parameters evaluated for similar molecules and derivatives provide a framework for understanding its likely profile.
The prediction of ADME properties typically involves the use of various computational models and software platforms, such as SwissADME, ADMETlab, admetSAR 2.0, and pkCSM. mdpi.com These tools assess a range of crucial pharmacokinetic parameters. For absorption, models predict human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability. mdpi.comdergipark.org.tr These predictions are often guided by empirical rules like Lipinski's Rule of Five and Veber's rule, which relate molecular properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) to the likelihood of oral absorption and good bioavailability. mdpi.comnih.gov
Distribution characteristics are evaluated by predicting parameters such as the volume of distribution at steady-state (Vdss), plasma protein binding (PPB), and the ability to cross the blood-brain barrier (BBB). mdpi.com The prediction of BBB penetration is particularly important for compounds targeting the central nervous system. nih.gov
Metabolism is a critical aspect, and in silico tools can predict which cytochrome P450 (CYP450) isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are likely to metabolize the compound. mdpi.com These platforms can also identify a compound as a potential substrate or inhibitor of these key metabolic enzymes. mdpi.com Finally, excretion pathways, primarily renal, and the total clearance (CLtot) of the compound can be estimated. nih.govmdpi.com
| ADME Parameter | Description | Common Prediction Tools/Models |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Forecasts the extent of absorption from the gastrointestinal tract into the bloodstream. | ADMETLab, admetSAR 2.0 |
| Oral Bioavailability | Predicts the fraction of an orally administered dose that reaches systemic circulation unchanged. | Veber's Rule, SwissADME |
| Lipinski's Rule of Five | Assesses drug-likeness based on molecular properties to predict oral absorption. | SwissADME, Molinspiration |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | ADMETLab, admetSAR 2.0 |
| Plasma Protein Binding (PPB) | Estimates the extent to which a compound binds to proteins in blood plasma. | pkCSM, ADMETLab |
| Metabolism | ||
| CYP450 Substrate/Inhibitor | Predicts interaction with cytochrome P450 enzymes, key for drug metabolism. | ADMETlab, admetSAR 2.0, SuperCYPsPred |
| Excretion | ||
| Total Clearance (CLtot) | Estimates the body's efficiency in eliminating the compound. | pkCSM |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. archivepp.com This method is pivotal in drug design, as it helps to understand how specific structural features influence a molecule's potency and allows for the rational design of new, more effective analogues. archivepp.comyoutube.com For the broad class of benzamide derivatives, numerous QSAR studies have been conducted to elucidate the structural requirements for a variety of biological activities.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. youtube.com A typical QSAR study involves synthesizing a series of related compounds, measuring their biological activity, and then using statistical methods like multiple linear regression to develop an equation that relates the activity to calculated molecular descriptors (e.g., hydrophobic, electronic, and steric parameters). researchgate.netjppres.com
For instance, 3D-QSAR studies on aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors have been performed. researchgate.net In one such study, a five-point pharmacophore model was developed, identifying two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as key features. researchgate.net The resulting 3D-QSAR model demonstrated a strong correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85), suggesting that hydrophobic characteristics are crucial for HDAC inhibitory activity. researchgate.net Another study on benzamide derivatives as FtsZ inhibitors for antimicrobial applications also developed a statistically significant 3D-QSAR model (R² = 0.8319), which was used to predict the activity of new compounds. nih.gov
QSAR models have been applied to various other targets for benzamide derivatives, including anti-leukotriene activity, dopamine (B1211576) D2 antagonism, and inhibition of Mycobacterium tuberculosis. nih.govnih.govacs.org These studies consistently highlight the importance of specific substituent positions and properties on the benzamide scaffold for achieving potent activity. The findings from these models provide a set of guidelines for medicinal chemists to design new compounds with enhanced potency and selectivity. researchgate.netnih.gov
| Benzamide Derivative Class | Biological Target / Activity | QSAR Method | Key Findings / Important Structural Features | Reference |
| Aminophenyl benzamides | Histone Deacetylase (HDAC) Inhibition | Atom-based 3D-QSAR | Hydrophobic character is crucial for activity. The model identified two aromatic rings, two H-bond donors, and one H-bond acceptor as key pharmacophoric features. | researchgate.net |
| Three-substituted benzamides | FtsZ Inhibition (Antimicrobial) | Pharmacophore-based 3D-QSAR | A five-featured model (one H-bond acceptor, one H-bond donor, one hydrophobic, two aromatic rings) showed a good correlation between experimental and predicted activity. | nih.gov |
| Benzylidene hydrazine (B178648) benzamides | Anticancer (Human Lung Cancer) | 2D-QSAR | The best QSAR equation was developed using Log S (solubility), rerank score, and MR (molar refractivity) as descriptors. | jppres.com |
| 6-Methoxybenzamides | Dopamine D2 Antagonism | PLS (Partial Least Squares) | The model indicated the dominating influence of substituents at the 3-position and the importance of (S)-configuration in the side chain for high activity. | nih.gov |
| General Benzamides | Anti-leukotriene Activity | Conformational Analysis & QSAR | Potent activity is linked to the ability of flexible alkyl/alkoxy chains to adopt lengths similar to the omega-chain of leukotriene. | nih.gov |
| N-(2-aminophenyl)-benzamides | HDAC2 Inhibition | 3D-QSAR with Multiple Linear Regression | A statistically significant model (r² = 0.735696) was developed to predict anti-HDAC2 activity based on physicochemical descriptors. | researchgate.net |
Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico
General Overview of Biological Activities Associated with Benzamide (B126) Scaffolds
The benzamide moiety is a prominent structural feature in a vast array of pharmacologically active compounds, demonstrating its versatility as a privileged scaffold in medicinal chemistry. Molecules incorporating this structure have been developed and investigated for a wide range of therapeutic applications.
One of the most significant areas of activity for benzamide derivatives is in oncology. Numerous studies have detailed their potential as anticancer agents, functioning through various mechanisms such as the inhibition of tubulin polymerization, modulation of histone deacetylases (HDACs), and targeting of specific kinases. nih.govuni.lu Their antiproliferative effects have been observed across a multitude of cancer cell lines, including those for gastric, colon, and lung cancer. nist.gov
Beyond cancer, benzamide derivatives exhibit potent activity within the central nervous system (CNS). They are known to interact with various neurotransmitter receptors, including dopamine (B1211576) and serotonin (B10506) receptors, leading to their use as antipsychotic and antiemetic drugs. nih.gov Furthermore, certain benzamides act as modulators for other receptors like the histamine (B1213489) H3 and AMPA receptors. nih.gov
Enzyme inhibition is another critical facet of benzamide pharmacology. Derivatives have been identified as inhibitors of a diverse set of enzymes, including but not limited to, poly(ADP-ribose) polymerase-1 (PARP-1), carbonic anhydrases, cholinesterases, and sirtuins. nih.govnanobioletters.comcsfarmacie.cz This broad inhibitory capacity underscores their potential for treating diseases ranging from cancer to glaucoma. nih.govnanobioletters.com Additionally, antimicrobial, anti-inflammatory, and insecticidal activities have also been reported for various compounds within this class, highlighting the scaffold's broad biological significance. nih.govnih.gov
Mechanistic Studies on Specific Biological Targets (In Vitro/In Silico)
The benzamide framework is a key component in many potent enzyme inhibitors. In vitro and in silico studies have elucidated their mechanisms against several important biological targets.
Histone Deacetylase (HDAC) Inhibition: Benzamide derivatives are a well-established class of HDAC inhibitors, which are crucial epigenetic modulators. For instance, N-(2-aminophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (NA) and its 4-fluoro-substituted analog (FNA) have shown class I HDAC selectivity, with FNA being particularly potent against HDAC3 with an IC50 value of 95.48 nM. mdpi.com Molecular docking studies of other benzamide series have helped to visualize interactions, such as hydrogen bonds and hydrophobic interactions, with HDAC2 and HDAC8, explaining their inhibitory activity. nih.gov
FtsZ Inhibition: The bacterial cell division protein FtsZ is a promising target for novel antibiotics. Benzamide derivatives have been explored for this purpose. PC190723, a notable benzamide-containing compound, strongly inhibits S. aureus FtsZ, leading to a minimal inhibitory concentration (MIC) of 1 μg/mL against both methicillin-sensitive and resistant strains (MSSA and MRSA). nih.gov
Other Enzyme Targets: The inhibitory scope of benzamides is extensive.
Tubulin Polymerization: Certain N-benzylbenzamide derivatives act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site, demonstrating significant antiproliferative activities. nih.gov
Sirtuin Inhibition: A series of 2-anilinobenzamide (B173500) derivatives were found to inhibit SIRT1 activity in enzymatic assays. csfarmacie.cz
CYP1B1 Inhibition: Computational and in vitro approaches have been used to design and validate benzamide derivatives as selective inhibitors of the CYP1B1 enzyme, which is implicated in cancer.
DNA Gyrase: Thiazole-based benzamide analogs have been identified as promising DNA gyrase inhibitors, with some compounds showing better or equal inhibitory activity compared to ciprofloxacin.
These examples demonstrate the capacity of the benzamide scaffold to be tailored for specific and potent enzyme inhibition.
Benzamide derivatives are renowned for their ability to modulate various G-protein coupled receptors (GPCRs) and ligand-gated ion channels, forming the basis for their application in treating CNS disorders and other conditions.
Dopamine and Serotonin Receptors: The interaction of benzamides with dopamine D2 and serotonin 5-HT receptors is foundational to their use as atypical antipsychotics and prokinetic agents. For example, KDR-5169 exhibits a dual action, stimulating the 5-HT4 receptor while acting as an antagonist at the dopamine D2 receptor. nih.gov Other series of N-[(3S)-l-benzylpyrrolidin-3-yl]-(2-thienyl) benzamides have been found to bind with high affinity to human D4 and 5-HT2A receptors, with significant selectivity over D2 and α1 adrenergic receptors. nih.gov This dual receptor blockade is considered advantageous for treating schizophrenia, potentially limiting extrapyramidal side effects and addressing negative symptoms. nih.gov
Other Receptor Targets:
AMPA Receptors: Benzamide-type modulators, known as Ampakines, can influence AMPA receptor-mediated currents. Compounds like CX516 and CX546, while structurally related, exhibit different modes of action, suggesting they may bind to different sites on the receptor. nih.gov CX546 significantly prolongs synaptic responses, whereas CX516 is more effective at increasing the amplitude of these responses. nih.gov
Histamine H3 Receptors: A series of 4-(1-substituted piperidin-4-yloxy) benzamides have been synthesized and shown to have potent binding affinity for the histamine H3 receptor, acting as antagonists.
Cholecystokinin 2 (CCK2) Receptors: The compound JNJ-26070109, a 4-bromo-benzamide derivative, is a potent and selective competitive antagonist of the CCK2 receptor, with a high affinity for the human isoform (pKi = 8.49). nih.gov
Modulation of protein-protein interactions (PPIs) represents a challenging but increasingly important area of drug discovery. The benzamide scaffold has been incorporated into molecules designed to disrupt these interactions. A key example lies in the development of bromodomain inhibitors. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, mediating crucial PPIs in chromatin remodeling and gene transcription.
Derivatives containing the benzamide moiety have been successfully developed as inhibitors of the bromodain-and-extra-terminal-domain (BET) family of proteins. More specifically, inhibitors targeting PBRM1, a subunit of the PBAF chromatin remodeling complex containing six bromodomains, have been discovered. Through fragment screening and structure-activity relationship studies, benzamide-containing compounds have been developed into nanomolar inhibitors with selectivity for PBRM1 over other bromodomains like SMARCA2 and SMARCA4. These chemical probes have been shown to effectively inhibit the association of full-length PBRM1 with acetylated histone peptides in cellular assays.
Antiproliferative and Anticancer Activity Assessment (In Vitro Cell Lines)
The antiproliferative and anticancer properties of benzamide derivatives are extensively documented through in vitro studies on a wide variety of human cancer cell lines.
For example, the benzamide derivative BJ-13 showed potent antiproliferative activity across multiple cancer cell lines, with particularly strong effects in gastric cancer cells. Mechanistic investigations revealed that BJ-13 induces apoptosis by causing a significant accumulation of intracellular reactive oxygen species (ROS), which leads to the collapse of the mitochondrial membrane potential. This process was further confirmed by the upregulation of pro-apoptotic proteins like Bax and Cleaved Caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2.
In another study, a series of novel N-benzylbenzamide derivatives were identified as potent tubulin polymerization inhibitors. nih.gov The representative compound 20b exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines. nih.gov Similarly, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were developed as novel FGFR1 inhibitors, with compound C9 inhibiting five different non-small cell lung cancer (NSCLC) cell lines with IC50 values between 1.25 and 2.31 µM. This compound was also shown to arrest the cell cycle at the G2 phase in these cell lines.
Cell growth inhibition assays, such as the MTT assay, are standard methods for quantifying the cytotoxic and antiproliferative effects of compounds on cancer cells. Data from these assays are typically reported as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
The tables below summarize the in vitro cell growth inhibition data for several exemplary benzamide derivatives against various human cancer cell lines, as reported in the literature.
Table 1: Antiproliferative Activity of N-Benzylbenzamide Derivative (I-25) This interactive table details the IC50 values of compound I-25, a tubulin polymerization inhibitor, against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.017 |
| HCT-116 | Colon Cancer | 0.044 |
| KYSE450 | Esophageal Cancer | 0.030 |
| A549 | Lung Cancer | 0.019 |
| HeLa | Cervical Cancer | 0.253 |
Table 2: Antiproliferative Activity of Benzamide Derivatives as HDAC and FGFR1 Inhibitors This interactive table presents the IC50 values for different benzamide derivatives targeting HDAC and FGFR1 in various cancer cell lines.
| Compound | Target | Cell Line | Cancer Type | IC50 (µM) |
| FNA | HDAC3 | HepG2 | Liver Cancer | 1.30 |
| C9 | FGFR1 | NCI-H520 | Lung Cancer | 1.36 |
| C9 | FGFR1 | NCI-H1581 | Lung Cancer | 1.25 |
| C9 | FGFR1 | NCI-H226 | Lung Cancer | 2.31 |
| C9 | FGFR1 | NCI-H460 | Lung Cancer | 2.14 |
| C9 | FGFR1 | NCI-H1703 | Lung Cancer | 1.85 |
| 2-anilinobenzamide (Cpd 3) | SIRT1 | Daudi | Burkitt's Lymphoma | Not specified |
| 2-anilinobenzamide (Cpd 5) | SIRT1 | HCT116 | Colon Cancer | Not specified |
Apoptosis Induction and Cell Cycle Analysis
Research into N-substituted benzamides suggests a potential for this class of compounds to induce programmed cell death, or apoptosis, in cancerous cells. Studies on various substituted 2-hydroxy-N-(arylalkyl)benzamides have demonstrated their ability to trigger apoptotic pathways in cancer cell lines. Furthermore, some N-substituted benzamides have been observed to cause cell cycle arrest, a mechanism that halts cell proliferation, often at the G2/M phase. This disruption of the cell cycle can be a precursor to apoptosis. The induction of apoptosis by these related benzamides is often mediated through the activation of caspases, key enzymes in the apoptotic cascade, and can occur through the mitochondrial pathway. While these findings are promising, it is important to note that no specific studies have been conducted to confirm if 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide induces apoptosis or causes cell cycle arrest.
Oxidative Stress Modulation (e.g., ROS Production, GSH Depletion)
The role of this compound in modulating oxidative stress has not been directly investigated. However, studies on other brominated compounds, such as 2-bromo-(glutathion-S-yl)hydroquinone, have indicated a potential link between the 2-bromo substitution and the generation of reactive oxygen species (ROS). An increase in ROS can lead to cellular damage, including DNA fragmentation. This overproduction of ROS can also lead to the depletion of glutathione (B108866) (GSH), a critical intracellular antioxidant. The resulting imbalance in the cellular redox state can contribute to cytotoxicity. Whether this compound exhibits similar pro-oxidant activity and influences GSH levels remains to be determined through dedicated in vitro studies.
Multidrug Resistance Reversal Mechanisms
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which actively pump chemotherapeutic drugs out of cancer cells. Research on certain benzamide derivatives has shown their potential to reverse MDR. These compounds may act by inhibiting the function of ABC transporters, thereby increasing the intracellular concentration and efficacy of anticancer drugs. While this suggests a possible mechanism for benzamides in overcoming MDR, there is currently no direct evidence to indicate that this compound can reverse multidrug resistance.
Antimicrobial and Antifungal Activity Evaluation (In Vitro)
The antimicrobial and antifungal properties of various benzamide and N-phenylbenzamide derivatives have been a subject of interest in several studies. These investigations provide a basis for postulating the potential activity of this compound.
Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)
Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have revealed activity primarily against Gram-positive bacteria. The broader class of N-phenylbenzamide derivatives has also been reported to possess antibacterial properties. However, specific Minimum Inhibitory Concentration (MIC) values, which quantify the potency of an antimicrobial agent, are not available for this compound against any bacterial strains. The data from related compounds suggest that any potential antibacterial activity might be more pronounced against Gram-positive organisms.
Table 1: Antibacterial Activity of Structurally Related Benzamide Derivatives
| Compound/Class | Bacterial Strain(s) | Reported Activity/MIC |
|---|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active |
This table is for illustrative purposes and is based on findings for related compounds, not this compound.
Antifungal Efficacy
Similar to the antibacterial activity, the antifungal potential of this compound has not been directly assessed. However, research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated efficacy against certain fungal species. The general class of N-phenylbenzamide derivatives is also noted for its antifungal properties. Without specific studies, the spectrum and potency of any antifungal activity of this compound remain speculative.
Table 2: Antifungal Activity of Structurally Related Benzamide Derivatives
| Compound/Class | Fungal Strain(s) | Reported Activity |
|---|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Various fungi | Active |
This table is for illustrative purposes and is based on findings for related compounds, not this compound.
Anti-inflammatory and Immunomodulatory Effects (In Vitro, e.g., PD-L1 Inhibition)
The potential for this compound to exert anti-inflammatory and immunomodulatory effects is an area that warrants investigation. In vitro studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have indicated anti-inflammatory activity. In the context of immunomodulation, the programmed death-ligand 1 (PD-L1) is a significant target. The interaction of PD-L1 with its receptor, PD-1, on T-cells suppresses the immune response, a mechanism that can be exploited by cancer cells to evade immune destruction. While some di-bromo-based small molecules have been explored as inhibitors of the PD-1/PD-L1 pathway, these are structurally distinct from benzamides. There is currently no research to suggest that this compound has any inhibitory effect on PD-L1. Further studies are necessary to explore its potential in this domain.
Neurological Activity Investigations (In Vitro, e.g., Amyloid-β Aggregation Inhibition)
The neurological activity of N-phenethylbenzamide derivatives, including structures related to this compound, has been investigated in vitro, with a significant focus on their potential to inhibit the aggregation of the amyloid-beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease. A library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives were designed and evaluated as inhibitors of Aβ42 aggregation. researchgate.net The inhibitory properties of these compounds were assessed using the Thioflavin T (ThT) fluorescence aggregation kinetics assay, which measures the formation of amyloid fibrils. researchgate.net
In these studies, N-phenethylbenzamide analogs demonstrated notable efficacy. For instance, the unsubstituted N-phenethylbenzamide showed significant inhibition of Aβ42 aggregation. researchgate.net Further investigations into substituted analogs revealed that specific compounds could effectively prevent the formation of Aβ fibrils and, in some cases, mitigate Aβ42-induced cytotoxicity in mouse hippocampal neuronal HT22 cell lines. researchgate.net These findings underscore the potential of the N-phenethylbenzamide scaffold as a basis for developing novel therapeutic agents targeting the amyloid cascade in neurodegenerative diseases. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by identifying the chemical groups responsible for evoking a target biological effect. For analogs of this compound, SAR studies have provided insights into how modifications to different parts of the molecule—the benzoyl ring, the N-phenethyl moiety, and their respective substituents—influence their biological activity, particularly as Aβ aggregation inhibitors.
Influence of Halogen Substitution Patterns
The presence, type, and position of halogen substituents on both aromatic rings of the benzamide structure play a critical role in modulating biological activity. Studies on various benzamide and related scaffolds have consistently shown that halogenation can significantly impact efficacy.
On the benzoyl ring, a bromine atom at the 2-position, as seen in the parent compound, is a key feature. SAR studies on related N-phenylbenzamide derivatives have shown that substitutions on this ring are essential for activity. nih.gov
On the N-phenethyl ring, fluorine substitution is particularly noteworthy. Research on other classes of Aβ aggregation inhibitors has highlighted the effectiveness of fluorine substitutions on an aromatic ring. nih.gov In one study, two compounds with fluorine substitutions were found to be effective inhibitors of Aβ42 aggregation and even increased the longevity of transgenic flies in a Drosophila melanogaster model of Alzheimer's disease. nih.gov This suggests that the 4-fluoro substitution on the phenethyl group of this compound is a favorable feature for its neurological activity. The position of the halogen is also critical; for example, in a series of N-phenylbenzamide derivatives developed as antiviral agents, a 4-bromo substitution on the N-phenyl ring was part of the most active compound. nih.gov This highlights the specific and often dramatic influence that the placement and identity of the halogen atom have on molecular interactions with biological targets.
| Compound Analogue Class | Key Halogen Feature | Observed Impact on Activity | Reference |
|---|---|---|---|
| Fluorinated Aβ Aggregation Inhibitors | Fluorine on aromatic ring | Effective inhibition of Aβ42 aggregation; increased longevity in a Drosophila model. | nih.gov |
| N-(4-bromophenyl)benzamides | 4-Bromo on N-phenyl ring | Potent activity against EV 71 strains. | nih.gov |
| 2-Fluorophenyl Benzamides | 2-Fluoro on benzene (B151609) ring | Superior fungicidal activity compared to other substitutions. | mdpi.com |
Role of the N-Phenethyl Moiety
The N-phenethyl moiety is a crucial pharmacophoric element. Its length, flexibility, and substituted phenyl ring are integral to the molecule's interaction with its biological targets. A comparative study of N-benzyl, N-phenethyl, and N-benzyloxybenzamide derivatives as Aβ42 aggregation inhibitors revealed the importance of this linker region. researchgate.net
The study designed compounds by replacing the α,β-unsaturated linker of chalcone, a known Aβ aggregation inhibitor, with an amide bioisostere. researchgate.net The N-phenethylbenzamide series produced promising compounds that inhibited aggregation and rescued hippocampal neuronal cells from Aβ42-induced cytotoxicity. researchgate.net Specifically, an N-phenethylbenzamide derivative was identified as a promising compound exhibiting anti-aggregation properties. researchgate.net This suggests that the two-carbon ethyl linker of the phenethyl group provides an optimal distance and conformational flexibility for the terminal phenyl ring to interact with target sites involved in the Aβ aggregation pathway.
| Compound Series | Lead Compound Example | Aβ42 Aggregation Inhibition | Neuroprotection (% Cell Viability) | Reference |
|---|---|---|---|---|
| N-Benzylbenzamides | 3a | High | 91-96% | researchgate.net |
| N-Phenethylbenzamides | 5a | High | 91-96% | researchgate.net |
| N-Benzyloxybenzamides | 7a | High | 91-96% | researchgate.net |
Impact of Benzoyl Ring Substituents
Substituents on the benzoyl ring significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and biological activity. While the parent compound features a 2-bromo substituent, studies on related benzamide structures have explored a range of other substitutions.
In different therapeutic areas, the substitution pattern on the benzoyl ring has been shown to be critical. For instance, in a series of substituted benzamides designed as dopamine receptor ligands, polar substituents in the meta (5-) and para (4-) positions of the benzoyl ring were found to play a key role in the structure-activity relationship. nih.gov In another study on benzofuran (B130515) and benzo[b]thiophene-2-carboxamides as Aβ42 aggregation modulators, the type and position of substituents on an N-phenyl ring determined whether the compound would inhibit or promote fibril formation. nih.gov Specifically, methoxyphenol moieties led to inhibition, while a 4-methoxyphenyl (B3050149) moiety caused promotion of Aβ42 fibrillogenesis. nih.gov These findings demonstrate that even subtle changes to the substitution pattern on the aromatic rings can dramatically alter the compound's effect on protein aggregation.
Stereochemical Implications for Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov Chiral compounds, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological profiles because biological targets like enzymes and receptors are themselves chiral. nih.govmalariaworld.org
For complex molecules, only one specific isomer may fit correctly into the binding site of a target protein to elicit the desired response. nih.gov Studies on nature-inspired compounds and their derivatives have demonstrated that stereochemistry plays a pivotal role in their biological effects. nih.govmalariaworld.org For example, in an investigation of 3-Br-acivicin isomers and derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.govmalariaworld.org This stereoselectivity was attributed to the possibility of uptake being mediated by a specific L-amino acid transport system. nih.govmalariaworld.org
While specific stereochemical studies on this compound are not detailed in the provided context, the principles derived from analogous structures strongly suggest that if chiral centers were introduced into its scaffold, the resulting stereoisomers would likely exhibit significant differences in neurological activity. This could be due to stereoselective binding to the Aβ peptide or other relevant targets, or differential rates of metabolism or transport across the blood-brain barrier. Molecular modeling has been used to shed light on the structural and stereochemical requirements for efficient interaction with biological targets, leading to covalent irreversible binding and enzyme inactivation in some cases. nih.govmalariaworld.org
Conclusion and Future Perspectives in 2 Bromo N 2 4 Fluorophenyl Ethyl Benzamide Research
Summary of Key Academic Findings
Currently, dedicated peer-reviewed studies focusing solely on 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide are scarce. The scientific community's understanding is largely built upon the well-established chemistry of benzamides and the known biological effects of incorporating bromo- and fluoro-phenyl moieties into molecular scaffolds. Research on analogous compounds suggests that molecules with this structural motif may exhibit a range of biological activities. For instance, various substituted benzamides have been investigated for their potential as enzyme inhibitors or receptor modulators in different therapeutic areas. nih.govnih.gov The presence of the halogen atoms (bromine and fluorine) is known to modulate pharmacokinetic properties such as metabolic stability and membrane permeability, a critical aspect in medicinal chemistry. nih.gov
Remaining Challenges and Knowledge Gaps
The most significant challenge in the study of this compound is the lack of specific biological data. Key knowledge gaps that need to be addressed include:
Undefined Biological Targets: The primary molecular targets through which this compound might exert a biological effect have not been identified.
Lack of Efficacy Data: There is no published data on its efficacy in any experimental or disease models.
Mechanism of Action: The specific biochemical pathways and mechanisms of action remain unknown.
Structure-Activity Relationship (SAR): A systematic exploration of how modifications to its chemical structure affect its activity has not been performed.
Future Directions in Synthetic Methodology and Derivatization
Future research should focus on optimizing the synthesis of this compound and creating a library of related derivatives to explore structure-activity relationships. Standard synthetic routes to N-substituted benzamides typically involve the acylation of an amine (2-(4-fluorophenyl)ethylamine) with an acyl chloride (2-bromobenzoyl chloride). nanobioletters.com
Future synthetic efforts could explore:
Novel Catalytic Systems: Employing advanced catalytic methods, such as copper-catalyzed coupling reactions, could improve reaction efficiency and yield. researchgate.net
Combinatorial Chemistry: Utilizing high-throughput synthesis techniques to generate a diverse library of analogs by varying the substituents on both the benzoyl and phenylethyl rings.
Green Chemistry Approaches: Developing more environmentally friendly synthetic protocols that reduce solvent waste and energy consumption.
A systematic derivatization plan would be crucial, as illustrated in the table below.
| Modification Site | Potential Substituents | Rationale |
| 2-bromo position | -Cl, -I, -CN, -CH₃ | To probe the effect of halogen size and electronic properties on activity. |
| 4-fluoro position | -Cl, -Br, -CF₃, -OCH₃ | To evaluate the impact of electronics and lipophilicity of the phenylethyl moiety. |
| Benzamide (B126) linker | Thioamide, reverse amide | To alter hydrogen bonding capacity and conformational rigidity. |
Advanced Biological Target Identification and Validation
A critical next step is the identification of the biological target(s) of this compound. Modern chemical biology techniques can be employed for this purpose:
Affinity-Based Methods: Designing and synthesizing a tagged version of the compound to use as a probe for affinity chromatography or affinity-based protein profiling to isolate binding partners from cell lysates.
Phenotypic Screening: Testing the compound across a wide range of cell-based assays to identify a distinct biological response or "phenotype," which can then be used to deconvolve the target.
Computational Target Prediction: Using in silico methods based on structural similarity to known ligands to predict potential protein targets.
Once a putative target is identified, validation studies using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA) will be essential to confirm direct binding and determine affinity.
Opportunities for Computational-Assisted Design of Novel Analogs
Computational chemistry offers a powerful tool to accelerate the drug discovery process for novel analogs of this compound. Once a biological target is validated, computational approaches can be leveraged effectively:
Molecular Docking: Simulating the binding of the compound and its virtual analogs into the active site of the target protein to predict binding affinity and orientation. This can guide the design of new derivatives with improved potency.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of analogs with their biological activity. These models can then be used to predict the activity of untested compounds.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the interaction and identify key binding determinants.
Potential as Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. escholarship.org For this compound to be developed into a useful chemical probe, it must demonstrate high potency and selectivity for its target. chemicalprobes.org
Should this compound be found to have a single, specific biological target, it could serve as a valuable tool for:
Target Validation: Helping to confirm the role of its target protein in cellular processes and disease.
Pathway Elucidation: Investigating the biological consequences of modulating its specific target within a signaling pathway.
Assay Development: Serving as a reference compound in the development of high-throughput screening assays to find other modulators of the target.
The development of this compound into a chemical probe is contingent on future research successfully identifying a specific target and characterizing its selectivity profile.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling 2-bromobenzoic acid with 2-(4-fluorophenyl)ethylamine via carbodiimide-mediated amidation. Optimization includes:
- Reagent Selection: Use EDCl/HOBt for efficient coupling .
- Solvent and Temperature: DMF at 60°C improves solubility and reaction kinetics .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Agent | EDCl/HOBt | 78 | 97 |
| Solvent | DMF | 85 | 95 |
| Temperature | 60°C | 82 | 96 |
Q. How can the molecular structure of this compound be rigorously characterized?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
Q. What initial biological screening strategies are recommended for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial Activity: Conduct MIC assays against S. aureus and E. coli .
- Cancer Cell Lines: Use MTT assays on HeLa or MCF-7 cells .
- Enzyme Inhibition: Screen against kinases or proteases via fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
Methodological Answer: Compare analogs with systematic substitutions:
Q. Table 2: SAR of Benzamide Derivatives
| Compound | Substituent | IC (μM) | Target |
|---|---|---|---|
| 2-Bromo-N-[2-(4-FPh)ethyl] | 4-Fluorophenyl | 0.25 | Kinase A |
| 2-Bromo-N-[2-(4-ClPh)ethyl] | 4-Chlorophenyl | 0.38 | Kinase A |
| 3-Bromo-N-[2-(4-FPh)ethyl] | Meta-bromo | 1.20 | Kinase A |
Q. What crystallographic techniques resolve ambiguities in the compound’s conformational flexibility?
Methodological Answer:
Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50 values) be resolved?
Methodological Answer:
- Assay Standardization: Use internal controls (e.g., staurosporine for kinase assays) .
- Molecular Docking: Validate binding modes with AutoDock Vina to explain potency differences .
- Batch Reproducibility: Ensure synthetic consistency via HPLC purity checks .
Q. What experimental strategies identify the compound’s mechanism of action in neurological targets?
Methodological Answer:
- Receptor Binding Assays: Radioligand displacement for histamine or serotonin receptors .
- Calcium Imaging: Measure intracellular Ca flux in neuronal cells .
- CRISPR Knockout Models: Validate target specificity using receptor-deficient cell lines .
Q. How can researchers assess multi-target effects to avoid off-target interactions?
Methodological Answer:
- Phosphoproteomics: Identify kinase substrate phosphorylation via LC-MS/MS .
- Thermal Shift Assays: Detect protein-ligand stabilization across proteomes .
Q. Table 3: Multi-Target Affinity Profile
| Target | K (nM) | Assay Type |
|---|---|---|
| Histamine H3 Receptor | 12.3 | Radioligand |
| Dopamine D2 Receptor | 450 | Fluorescence Polarization |
| COX-2 | >10,000 | Enzymatic Activity |
Q. What analytical methods validate the compound’s stability under physiological conditions?
Methodological Answer:
Q. How do structural analogs inform the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- logP Optimization: Introduce polar groups (e.g., sulfonyl) to enhance solubility .
- Metabolic Stability: Replace labile esters with amides to reduce CYP450-mediated clearance .
Q. Table 4: Comparative Properties of Analogs
| Compound | logP | Solubility (mg/mL) | Half-life (h) |
|---|---|---|---|
| 2-Bromo-N-[2-(4-FPh)ethyl] | 3.61 | 0.15 | 2.5 |
| Sulfonyl Derivative | 2.89 | 0.45 | 4.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
